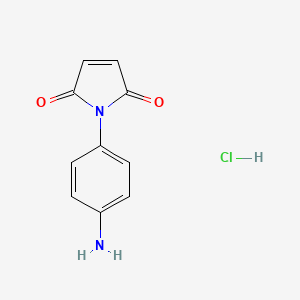

1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

Description

1-(4-Aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a maleimide-derived compound characterized by a pyrrole-2,5-dione (maleimide) core substituted with a 4-aminophenyl group. The hydrochloride salt enhances its solubility in polar solvents. Its molecular formula is C₁₀H₉ClN₂O₂, with a molecular weight of 224.65 g/mol and CAS number 1314029-90-7 .

Properties

IUPAC Name |

1-(4-aminophenyl)pyrrole-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2.ClH/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14;/h1-6H,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEVKXFQCMIFPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N2C(=O)C=CC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 4-aminophenyl with appropriate reagents under controlled conditions. The reaction typically involves the use of strong oxidizing agents and specific catalysts to facilitate the formation of the pyrrole-dione ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactions, often carried out in reactors designed to handle high temperatures and pressures. The process requires precise control of reaction parameters to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The reactions can yield a range of products, including derivatives of the original compound, which can be further modified for specific applications.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of 1H-pyrrole-2,5-dione compounds exhibit promising antitumor properties. For instance, studies have shown that certain derivatives can inhibit the growth of cancer cell lines and tumors in vivo. Specifically, compounds derived from 4-amino-3-chloro-1H-pyrrole-2,5-dione have demonstrated effective inhibition against colon cancer cell lines such as HCT-116 and SW-620, with growth inhibition concentrations in the nanomolar range (approximately ) .

Tyrosine Kinase Inhibition

The compound has been explored as a potential inhibitor of tyrosine kinases, which are critical in the signaling pathways of many cancers. The interaction of these compounds with ATP-binding sites on growth factor receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) has been documented, suggesting their role in targeted cancer therapies .

Anti-inflammatory and Antimicrobial Properties

1-(4-Aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione derivatives have also been reported to possess anti-inflammatory and antimicrobial activities. These properties are crucial for developing treatments for various inflammatory diseases and infections .

Interaction with Cell Membranes

Studies utilizing molecular docking and dynamics simulations have indicated that these compounds can intercalate into lipid bilayers, affecting membrane properties such as conductance and capacity. This interaction is thought to enhance their biological activity by facilitating better access to their target sites within cells .

Mechanism of Action

The mechanism by which 1-(4-Aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its desired effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride with structurally related compounds, focusing on molecular properties, substituents, and inferred applications:

Key Structural and Functional Differences:

Substituent Effects: Aromatic vs. Aliphatic Amines: The main compound’s 4-aminophenyl group enables π-π stacking and hydrogen bonding, whereas the aliphatic amine in 1-(4-aminobutyl)-1H-pyrrole-2,5-dione hydrochloride improves membrane permeability . Electron-Withdrawing Groups: The difluorophenyl and chloro-nitrophenyl derivatives exhibit increased electrophilicity, making them reactive intermediates in cross-coupling or nucleophilic substitution reactions .

Solubility and Stability: Hydrochloride salts (e.g., main compound and aminobutyl analog) enhance aqueous solubility, critical for biological applications. Bulky triarylmethane substituents (T91) reduce solubility but may improve thermal stability .

Biological Relevance: Maleimide cores (common to all compounds) are widely used in bioconjugation (e.g., antibody-drug conjugates) due to their reactivity with thiol groups .

Notes on Discrepancies and Limitations

- Molecular Weight Conflicts : reports the main compound’s molecular weight as 216.19 , conflicting with (224.65 ). The latter aligns with calculated values and is prioritized here .

- Limited Bioactivity Data: The evidence lacks explicit biological data, necessitating further experimental validation of inferred properties.

Biological Activity

1-(4-Aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride, also known as 4-amino-1H-pyrrole-2,5-dione hydrochloride, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C10H8N2O2·HCl

- Molecular Weight: 188.186 g/mol

- CAS Number: 29753-26-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to bind to various enzymes and receptors involved in critical biochemical pathways. The compound may act as an inhibitor of tyrosine kinases, which are crucial in cell signaling and proliferation.

Antitumor Activity

Research indicates that derivatives of 1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibit significant antitumor properties. A study demonstrated that certain derivatives inhibited the growth of cancer cell lines (e.g., HCT-116) with a GI50 value ranging from to M . The mechanism involves the formation of stable complexes with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, which are associated with tumor progression .

Antioxidant Properties

The compound also displays antioxidant activity, which contributes to its potential therapeutic effects. Antioxidants play a vital role in mitigating oxidative stress, a factor implicated in various diseases including cancer .

Anti-inflammatory Effects

In addition to its antitumor properties, studies have shown that this compound exhibits anti-inflammatory effects. It can modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases .

Case Studies

Several studies have investigated the biological activities of related pyrrole derivatives:

- Tyrosine Kinase Inhibition:

- Interaction with Lipid Bilayers:

Comparative Table of Biological Activities

| Compound Name | Antitumor Activity (GI50) | Antioxidant Activity | Anti-inflammatory Effects |

|---|---|---|---|

| 1-(4-Aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione | M | Yes | Yes |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | M | Yes | Yes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(4-aminophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride, and what reaction conditions are critical for high yields?

- Methodological Answer : A common approach involves cyclization reactions of substituted anilines with maleic anhydride derivatives. For example, reacting 4-nitroaniline with maleic anhydride under acidic conditions, followed by catalytic hydrogenation (e.g., Pd/C, H₂) to reduce the nitro group to an amine. Key parameters include temperature control (80–100°C for cyclization) and inert atmosphere (N₂/Ar) to prevent oxidation . Post-reduction purification via recrystallization (ethanol/water mixtures) ensures product integrity. Yield optimization requires stoichiometric balancing of reactants and pH monitoring during the amine reduction step .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the aminophenyl group (δ ~6.5–7.0 ppm for aromatic protons, δ ~115–130 ppm for aromatic carbons) and the dihydropyrrole-dione moiety (distinctive carbonyl signals at δ ~170–175 ppm in 13C NMR) .

- FTIR : Identify N–H stretching (3300–3500 cm⁻¹ for amine), C=O stretching (~1700 cm⁻¹), and C–N vibrations (~1250 cm⁻¹) .

- HRMS : Validate molecular weight (theoretical [M+H]+ = 237.06 for the free base; adjusted for hydrochloride salt) .

Q. How should this compound be stored to maintain stability, and what decomposition risks exist?

- Methodological Answer : Store under inert atmosphere (argon) at room temperature, protected from light and moisture. The hydrochloride salt is hygroscopic; desiccants (silica gel) are essential. Thermal decomposition occurs above 200°C (lit. data for analogous compounds), with potential HCl release under prolonged heating . Regular stability testing via HPLC (monitoring peak purity) is advised for long-term storage .

Advanced Research Questions

Q. How can reaction pathways for synthesizing this compound be optimized using computational chemistry and Design of Experiments (DoE)?

- Methodological Answer :

- Computational Screening : Use density functional theory (DFT) to model cyclization transition states and identify rate-limiting steps (e.g., proton transfer during ring closure). Software like Gaussian or ORCA can predict activation energies and guide solvent selection (polar aprotic solvents like DMF enhance cyclization) .

- DoE : Apply factorial designs (e.g., 2³ factorial) to optimize variables: temperature, catalyst loading, and reaction time. Response surface methodology (RSM) can model interactions between factors, reducing experimental runs by ~30–50% while maximizing yield .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorbance)?

- Methodological Answer :

- Dynamic NMR : If splitting arises from conformational exchange (e.g., hindered rotation of the aminophenyl group), variable-temperature NMR (VT-NMR) can elucidate energy barriers .

- Isotopic Labeling : Introduce deuterated analogs (e.g., D₂O exchange for –NH₂ protons) to confirm assignment of ambiguous signals .

- X-ray Crystallography : Resolve structural ambiguities by determining crystal packing effects or hydrogen-bonding networks that influence spectral properties .

Q. How does the electronic structure of the dihydropyrrole-dione core influence its reactivity in downstream functionalization?

- Methodological Answer : The electron-deficient carbonyl groups activate the pyrrole ring for nucleophilic attack (e.g., amination or alkylation at the α-position). Frontier molecular orbital (FMO) analysis via DFT reveals the LUMO localization on the dione moiety, guiding regioselective modifications. For example, Suzuki-Miyaura coupling at the 4-aminophenyl group requires palladium catalysts with bulky ligands (e.g., SPhos) to prevent coordination interference from the dione .

Q. What in silico approaches predict the compound’s solubility and bioavailability for pharmacological studies?

- Methodological Answer :

- QSAR Models : Use tools like Schrödinger’s QikProp to estimate logP (predicted ~1.2 for the free base) and aqueous solubility (≈2.1 mg/mL). Adjust for hydrochloride salt effects using Henderson-Hasselbalch calculations .

- Molecular Dynamics (MD) : Simulate solvation in explicit water/ethanol mixtures to assess aggregation tendencies. High aggregation (>50 nm particles) may necessitate co-solvents (e.g., PEG 400) for in vitro assays .

Methodological Notes

- Contradictory Data Handling : Conflicting melting points or spectral shifts may arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs and select stable forms for reproducibility .

- Safety Protocols : Hazard statements (H302, H315) indicate toxicity risks. Implement glovebox techniques for handling and LC-MS waste streams to mitigate exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.